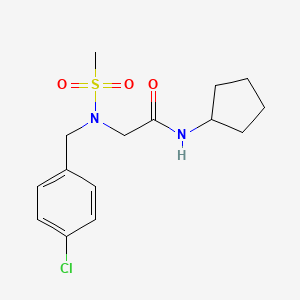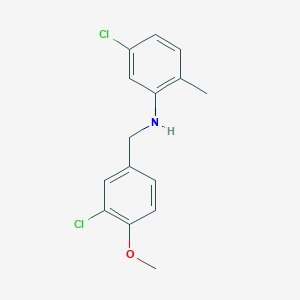![molecular formula C18H14F4O2 B5864444 1-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}-1-propanone](/img/structure/B5864444.png)
1-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}-1-propanone is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields such as medicine, agriculture, and materials science.
作用機序
The mechanism of action of 1-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}-1-propanone depends on its specific application. In the field of medicine, this compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of cancer, inflammation, and infectious diseases. In agriculture, it has been shown to disrupt the metabolic pathways of pests and weeds. In materials science, it has been shown to form stable and functionalized building blocks for the synthesis of advanced materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific application. In the field of medicine, this compound has been shown to induce cell death in cancer cells, reduce inflammation, and inhibit the growth of infectious agents. In agriculture, it has been shown to disrupt the metabolic pathways of pests and weeds, leading to their death. In materials science, it has been shown to form stable and functionalized building blocks for the synthesis of advanced materials.
実験室実験の利点と制限
The advantages of using 1-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}-1-propanone in lab experiments include its high purity, stability, and reproducibility. However, the limitations of using this compound include its toxicity, which requires specialized handling and disposal procedures, and its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research and application of 1-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}-1-propanone. In the field of medicine, future research may focus on the development of more specific and effective therapeutic agents based on this compound. In agriculture, future research may focus on the development of more environmentally friendly and sustainable pesticides and herbicides. In materials science, future research may focus on the synthesis of advanced materials with unique properties and applications based on this compound.
Conclusion:
This compound is a chemical compound with significant potential for scientific research and application. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to significant advancements in medicine, agriculture, and materials science.
合成法
The synthesis of 1-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}-1-propanone involves a series of chemical reactions that require specialized knowledge and equipment. One of the most common methods for synthesizing this compound is through the reaction of 2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenol with 1-bromo-4-(2-bromophenoxy)benzene in the presence of a palladium catalyst. This reaction results in the formation of this compound.
科学的研究の応用
1-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}-1-propanone has shown potential application in various fields of scientific research. In the field of medicine, this compound has been studied for its potential as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases. In agriculture, it has been studied for its potential as a pesticide and herbicide. In materials science, it has been studied for its potential as a building block for the synthesis of advanced materials.
特性
IUPAC Name |
1-[4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4O2/c1-3-5-12-14(19)16(21)18(17(22)15(12)20)24-11-8-6-10(7-9-11)13(23)4-2/h3,5-9H,4H2,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVMLNDKJNYIBG-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)C=CC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)/C=C/C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5864367.png)
![2-(4-allyl-2-methoxyphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5864373.png)
![7,7-dimethyl-2-(methylthio)-4-(4-morpholinyl)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5864387.png)
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5864388.png)


![2-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile](/img/structure/B5864409.png)
![2-(3-methoxyphenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5864414.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864425.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5864429.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5864433.png)

![3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B5864449.png)
